molecular formula C11H17NO2 B13306808 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol

2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol

Katalognummer: B13306808
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: UBJYEYNUAUOILP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of a phenol group substituted with a hydroxypropylamino methyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenol group can participate in redox reactions, contributing to the compound’s overall biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methylphenol: Lacks the hydroxypropylamino group, resulting in different chemical and biological properties.

    2-Amino-4-methylphenol: Contains an amino group instead of the hydroxypropylamino group, leading to variations in reactivity and applications.

Uniqueness: 2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both the hydroxypropylamino and phenol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-[(2-hydroxypropylamino)methyl]-4-methylphenol

InChI

InChI=1S/C11H17NO2/c1-8-3-4-11(14)10(5-8)7-12-6-9(2)13/h3-5,9,12-14H,6-7H2,1-2H3

InChI-Schlüssel

UBJYEYNUAUOILP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)CNCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.